molecular formula C18H20OS2 B11524473 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol

Cat. No.: B11524473
M. Wt: 316.5 g/mol
InChI Key: NIXIEPDUSCDAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodithiepin Ring: This step involves the cyclization of a suitable precursor, such as a dithioester, under acidic or basic conditions to form the benzodithiepin ring.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Phenol Group: The phenol group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzodithiepin ring can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of the benzodithiepin ring.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-4-METHYLPHENOL: Similar structure but with a different position of the methyl group on the phenol ring.

    2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-ETHYLPHENOL: Similar structure but with an ethyl group instead of a methyl group on the phenol ring.

Uniqueness

2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL is unique due to its specific substitution pattern and the presence of both the benzodithiepin ring and the phenol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20OS2

Molecular Weight

316.5 g/mol

IUPAC Name

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol

InChI

InChI=1S/C18H20OS2/c1-11-4-5-16(17(19)6-11)18-20-9-14-7-12(2)13(3)8-15(14)10-21-18/h4-8,18-19H,9-10H2,1-3H3

InChI Key

NIXIEPDUSCDAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2SCC3=C(CS2)C=C(C(=C3)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.